![molecular formula C20H24N2O3 B2642963 N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide CAS No. 1797560-56-5](/img/structure/B2642963.png)
N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts as an agonist at the cannabinoid receptors in the brain.
Scientific Research Applications
Synthesis and Structural Analysis
- A study on a compound similar to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, (2-methoxyphenyl)oxalate, revealed insights into its molecular structure and spectroscopic analysis. This research focused on understanding the molecular characteristics and structural parameters that govern the chemical behavior of such compounds. Techniques like IR, NMR, and X-ray diffraction were used for characterization (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2015).
Novel Synthetic Approaches
- Another study developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide. This research provides insights into the operational simplicity and high yield of this synthesis method, highlighting its utility in producing anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Applications in Medicinal Chemistry
- Research in medicinal chemistry explored compounds structurally related to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, focusing on their use as NR2B subtype-selective NMDA receptor antagonists. This study is crucial in designing potential CNS therapeutics (Tamiz, Cai, Zhou, Yuen, Schelkun, Whittemore, Weber, Woodward, & Keana, 1999).
Understanding Chemical Behavior
- Investigations on related compounds like 2-Oxo-4-phenylbutyric Acid, which share a structural similarity to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, contribute to understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Hu Wei, 2002).
Biological Evaluation
- Biological evaluation of related compounds, such as 3‐Benzazepin‐1‐ols, provides insights into the potential therapeutic applications of N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide and its analogs. These studies are vital in drug discovery and development processes (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).
properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-20(25-3,16-10-6-5-7-11-16)14-21-18(23)19(24)22-17-12-8-9-15(2)13-17/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHJUIIAOIFBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide |
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